molecular formula C21H21N3O3 B2937445 5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795293-61-6

5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B2937445
CAS RN: 1795293-61-6
M. Wt: 363.417
InChI Key: VQZZKXXWBDVMLR-UHFFFAOYSA-N
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Description

5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. MPPO has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of cell division and ultimately cell death. MPPO has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPPO has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the disruption of the cell cycle. MPPO has also been found to exhibit antioxidant activity and to modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of MPPO.

Advantages and Limitations for Lab Experiments

MPPO has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, MPPO also has limitations, including its low solubility in water and its potential toxicity. Careful handling and disposal procedures should be followed when working with MPPO in the laboratory.

Future Directions

There are several future directions for research on MPPO, including the development of novel derivatives with improved activity and selectivity, the study of the mechanism of action of MPPO, and the investigation of its potential applications in various fields, including drug discovery, material science, and environmental science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPPO and to evaluate its safety and toxicity in vivo.

Synthesis Methods

MPPO can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine in the presence of a base, followed by reaction with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-methoxybenzohydrazide with 2-bromo-1-phenylethanone in the presence of a base, followed by cyclization with triethylorthoformate. These methods have been optimized to obtain high yields of MPPO with purity.

Scientific Research Applications

MPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPPO has been found to exhibit anticancer, antitumor, and antifungal activities. In material science, MPPO has been used as a building block for the synthesis of novel materials with potential applications in organic electronic devices. In environmental science, MPPO has been studied for its potential use as a sensor for the detection of pollutants in water.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-12-6-5-10-16(18)14-19(25)24-13-7-11-17(24)21-22-20(23-27-21)15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZZKXXWBDVMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

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